2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride
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Overview
Description
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride is a heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs and other signaling pathways. Examples include:
- 1H-pyrrolo[2,3-b]pyridine derivatives with different substituents.
- Pyrrolo[2,3-d]pyrimidines, which share a similar core structure but differ in their biological activity .
Uniqueness
What sets 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride apart is its specific functional groups that enhance its binding affinity and selectivity for FGFRs. This specificity contributes to its potential effectiveness as a therapeutic agent .
Properties
CAS No. |
2763759-78-8 |
---|---|
Molecular Formula |
C9H13Cl2N3O |
Molecular Weight |
250.1 |
Purity |
0 |
Origin of Product |
United States |
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